molecular formula C14H15N5O2S B14392612 N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide CAS No. 89454-44-4

N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide

Cat. No.: B14392612
CAS No.: 89454-44-4
M. Wt: 317.37 g/mol
InChI Key: SRTGZYZLPGIGRO-UHFFFAOYSA-N
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Description

N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This compound is notable for its unique structure, which includes a purine moiety, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with an appropriate amine under basic conditions. The reaction can be represented as follows:

RSO2Cl+RNH2RSO2NR+HClRSO_2Cl + R'NH_2 \rightarrow RSO_2NR' + HCl RSO2​Cl+R′NH2​→RSO2​NR′+HCl

In this reaction, a base such as pyridine is often added to neutralize the hydrochloric acid produced .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the purine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide is unique due to its purine moiety, which is not commonly found in other sulfonamides. This structural feature enhances its potential for specific biological interactions and applications .

Properties

CAS No.

89454-44-4

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37 g/mol

IUPAC Name

N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C14H15N5O2S/c1-3-19(22(2,20)21)11-6-4-5-10(7-11)13-17-12-8-15-9-16-14(12)18-13/h4-9H,3H2,1-2H3,(H,15,16,17,18)

InChI Key

SRTGZYZLPGIGRO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C2=NC3=NC=NC=C3N2)S(=O)(=O)C

Origin of Product

United States

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